molecular formula C10H6FN3O4 B1442353 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid CAS No. 1141669-65-9

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Cat. No. B1442353
CAS RN: 1141669-65-9
M. Wt: 251.17 g/mol
InChI Key: MRXQKKIAHFIDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid, also known as FIIN-1, is a small molecule inhibitor of FGFR1-4 and is being evaluated as a potential anticancer agent. It has a molecular weight of 251.17 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 4-fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid . The InChI code is 1S/C10H6FN3O4/c11-7-4-8(14(17)18)6(10(15)16)3-9(7)13-2-1-12-5-13/h1-5H,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . The storage temperature is room temperature .

Scientific Research Applications

Building Block for Heterocyclic Synthesis

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid and its derivatives have been explored as multifunctional building blocks in heterocyclic synthesis. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, is utilized as a starting material in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. This process includes the preparation of substituted nitrogenous heterocycles like benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which hold significant importance in drug discovery (Křupková et al., 2013).

Synthesis of Amino Acid Derivatives

The compound is used in the synthesis of various amino acid derivatives. For instance, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, is employed as a precolumn fluorescent labeling reagent for the high-performance liquid chromatography of amino acids, including proline and hydroxyproline. This demonstrates the compound's utility in analytical chemistry, specifically in the sensitive detection of amino acids (Watanabe & Imai, 1981).

Intermediate in Antitumor Agent Synthesis

Another important application is its role as an intermediate in the synthesis of antitumor agents. For instance, 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, is synthesized from a related compound, 3,5-dinitro-1-trifluoromethylbenzene, by fluorination and substitution with 4-methyl-1H-imidazole (Yang Shijing, 2013).

Solid-Phase Synthesis Applications

The compound is also utilized in solid-phase synthesis methods. For example, resin-bound 4-fluoro-3-nitrobenzoic acid, a closely related compound, is converted through reactions with a range of amines and reduction to substituted 1,2-diaminobenzenes. This forms the basis for the synthesis of benzimidazoles through solid support strategies, demonstrating the compound's versatility in advanced organic synthesis (Kilburn, Lau, & Jones, 2000).

Mechanism of Action

As mentioned earlier, 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid is a small molecule inhibitor of FGFR1-4. This suggests that it works by binding to these receptors and inhibiting their function, which could potentially slow the growth of cancer cells.

properties

IUPAC Name

4-fluoro-5-imidazol-1-yl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O4/c11-7-4-8(14(17)18)6(10(15)16)3-9(7)13-2-1-12-5-13/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXQKKIAHFIDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219659
Record name Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

CAS RN

1141669-65-9
Record name Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid
Reactant of Route 4
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid
Reactant of Route 5
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.